molecular formula C21H28N2O6 B14787635 (3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid

(3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid

Cat. No.: B14787635
M. Wt: 404.5 g/mol
InChI Key: DSOPMVAOZWNVRM-CAWMZFRYSA-N
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Description

cis-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid: is a complex organic compound featuring multiple functional groups, including benzyloxycarbonyl, tert-butoxycarbonyl, and carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid typically involves multi-step organic reactions. The starting materials often include pyrrolidine derivatives, which undergo a series of protection, cyclization, and functional group transformations. Key steps may involve:

    Protection: Introduction of benzyloxycarbonyl and tert-butoxycarbonyl groups to protect reactive amine functionalities.

    Cyclization: Formation of the octahydro-1H-pyrrolo[3,4-c]pyridine core through intramolecular cyclization reactions.

    Functional Group Transformation: Introduction of the carboxylic acid group through oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

cis-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol or aldehyde groups to carboxylic acids.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions at the benzyloxycarbonyl or tert-butoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group would yield a carboxylic acid, while reduction of a nitro group would produce an amine.

Scientific Research Applications

cis-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and potential drug candidates.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic compounds.

    Materials Science: Utilized in the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of cis-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is unique due to its specific combination of functional groups and its structural configuration. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in synthetic organic chemistry.

Properties

Molecular Formula

C21H28N2O6

Molecular Weight

404.5 g/mol

IUPAC Name

(7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid

InChI

InChI=1S/C21H28N2O6/c1-20(2,3)29-19(27)23-12-16-11-22(10-9-21(16,14-23)17(24)25)18(26)28-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,24,25)/t16?,21-/m1/s1

InChI Key

DSOPMVAOZWNVRM-CAWMZFRYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2CN(CC[C@]2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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